molecular formula C9H12 B14386283 2-Ethenylcyclohepta-1,4-diene CAS No. 89454-83-1

2-Ethenylcyclohepta-1,4-diene

Cat. No.: B14386283
CAS No.: 89454-83-1
M. Wt: 120.19 g/mol
InChI Key: PCAPENBLXZLHCR-UHFFFAOYSA-N
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Description

2-Ethenylcyclohepta-1,4-diene is an organic compound characterized by its unique structure, which includes a seven-membered ring with two conjugated double bonds and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylcyclohepta-1,4-diene can be achieved through several methods. One common approach involves the alkenylation of cycloheptadiene derivatives. For instance, a palladium-catalyzed alkenylation reaction of vinylene carbonate with vinyl triflates can be employed to produce the desired diene . This method is advantageous due to its tolerance of various functional groups and substitution types.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of palladium catalysts in continuous flow reactors allows for efficient and scalable production, ensuring high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylcyclohepta-1,4-diene undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are possible, particularly at the ethenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Ethenylcyclohepta-1,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenylcyclohepta-1,4-diene in chemical reactions involves the formation of resonance-stabilized intermediates. For example, in electrophilic addition reactions, the compound forms a resonance-stabilized carbocation, which can undergo further reactions to yield various products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    1,3-Butadiene: A simpler diene with two conjugated double bonds.

    Cyclohexa-1,4-diene: A six-membered ring with two conjugated double bonds.

    1,4-Pentadiene: A linear diene with two double bonds separated by a single carbon atom.

Comparison: 2-Ethenylcyclohepta-1,4-diene is unique due to its seven-membered ring structure, which imparts different reactivity and stability compared to smaller or linear dienes. The presence of the ethenyl group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

89454-83-1

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

2-ethenylcyclohepta-1,4-diene

InChI

InChI=1S/C9H12/c1-2-9-7-5-3-4-6-8-9/h2-3,5,8H,1,4,6-7H2

InChI Key

PCAPENBLXZLHCR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CCCC=CC1

Origin of Product

United States

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